[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride

Catalog No.
S837597
CAS No.
1332531-48-2
M.F
C13H20ClFN2O
M. Wt
274.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methyla...

CAS Number

1332531-48-2

Product Name

[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride

IUPAC Name

1-(3-fluoro-4-morpholin-4-ylphenyl)-N-methylethanamine;hydrochloride

Molecular Formula

C13H20ClFN2O

Molecular Weight

274.76 g/mol

InChI

InChI=1S/C13H19FN2O.ClH/c1-10(15-2)11-3-4-13(12(14)9-11)16-5-7-17-8-6-16;/h3-4,9-10,15H,5-8H2,1-2H3;1H

InChI Key

AFVOZERJPIASTM-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)N2CCOCC2)F)NC.Cl

Canonical SMILES

CC(C1=CC(=C(C=C1)N2CCOCC2)F)NC.Cl

The compound [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride is a synthetic organic compound characterized by its unique molecular structure, which includes a morpholine ring and a fluorinated phenyl group. This compound is notable for its potential pharmacological applications, particularly in the realm of medicinal chemistry. The presence of the morpholine moiety suggests possible interactions with biological targets, making it a candidate for further research in drug development.

  • Handle with gloves and appropriate personal protective equipment due to the unknown nature of the compound.
  • Assume potential respiratory irritation due to the presence of the amine group.
  • Follow general laboratory safety protocols for handling organic compounds.
Involving [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride typically include:

  • Nucleophilic Substitution Reactions: The amine group can undergo nucleophilic substitution, allowing for the introduction of various substituents.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, affecting its solubility and reactivity.
  • Formation of Derivatives: The compound can react with electrophiles to form derivatives that may exhibit altered biological activities.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.

  • Antidepressant Activity: Compounds with amine functionalities are frequently studied for their potential antidepressant effects.
  • Antipsychotic Properties: The presence of a morpholine ring is common in many antipsychotic agents, suggesting that this compound may interact with neurotransmitter systems.
  • Anti-inflammatory Effects: Some derivatives may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Predictive models such as the PASS (Prediction of Activity Spectra for Substances) can provide insights into potential biological activities based on structural similarities to known compounds .

Synthesis of [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride can be achieved through several methods:

  • Alkylation Reactions: The synthesis may involve the alkylation of morpholine derivatives with suitable halides or other electrophiles.
  • Fluorination Techniques: Incorporating the fluorine atom typically requires specialized reagents or conditions to ensure selective substitution on the aromatic ring.
  • Hydrochloride Formation: The final step often involves reacting the free base form with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

These methods highlight the complexity and specificity required in synthesizing this compound.

The potential applications of [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride span various fields:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in developing new medications targeting neurological disorders.
  • Research Tool: It could be utilized in academic research to study receptor interactions and mechanisms of action relevant to its structural features.
  • Chemical Probes: The compound may act as a chemical probe in biological studies to elucidate pathways involved in disease processes.

Interaction studies involving this compound would focus on its binding affinity and efficacy concerning various biological targets. Techniques such as:

  • In vitro Binding Assays: These assays would help determine how well the compound interacts with specific receptors or enzymes.
  • Cell-Based Assays: Evaluating cellular responses to the compound can provide insights into its pharmacodynamics and potential therapeutic effects.

Such studies are essential for predicting how this compound might behave in vivo and its suitability for further development.

Several compounds share structural similarities with [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride, including:

Compound NameStructure FeaturesBiological Activity
1-(3-Fluorophenyl)-2-methylaminoethanolFluorinated phenyl groupPotential antidepressant
4-MorpholinoanilineMorpholine ringAntipsychotic properties
N,N-DimethylaminopropylamineAliphatic amineNeuromodulatory effects

Dates

Last modified: 08-16-2023

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